molecular formula C13H14ClN3O4S B2708876 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-71-2

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2708876
CAS No.: 1021101-71-2
M. Wt: 343.78
InChI Key: DERYMXKXMSALKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and industrial processes. The presence of the 3-chlorobenzenesulfonyl group and the triazaspiro scaffold contributes to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.

    Introduction of the 3-Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction. This involves reacting the spirocyclic intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent side reactions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the desired triazaspiro compound. This step may require specific conditions such as elevated temperatures and the use of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the spirocyclic core or the sulfonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or alter the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides or altered spirocyclic structures.

Scientific Research Applications

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound’s reactivity can be harnessed in the synthesis of complex organic molecules

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c14-9-2-1-3-10(8-9)22(20,21)17-6-4-13(5-7-17)11(18)15-12(19)16-13/h1-3,8H,4-7H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERYMXKXMSALKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.